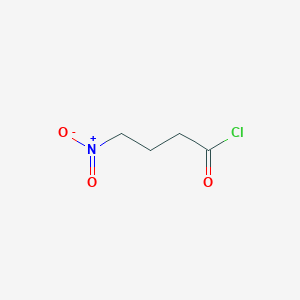
4-nitrobutanoyl Chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitrobutanoyl chloride is an organic compound with the molecular formula C4H6ClNO3. It is a derivative of butanoyl chloride, where a nitro group is attached to the fourth carbon atom. This compound is known for its reactivity and is used in various chemical synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Nitrobutanoyl chloride can be synthesized through the nitration of butanoyl chloride. The process involves the introduction of a nitro group into the butanoyl chloride molecule. This can be achieved using nitrating agents such as nitric acid in the presence of sulfuric acid.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale nitration reactions. The reaction conditions are carefully controlled to ensure the efficient production of the compound while minimizing by-products and ensuring safety.
Análisis De Reacciones Químicas
Types of Reactions: 4-Nitrobutanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions.
Hydrolysis: In the presence of water, this compound can hydrolyze to form 4-nitrobutanoic acid and hydrochloric acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or alcohols can be used under basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Major Products Formed:
Substitution: Formation of 4-nitrobutanamide or 4-nitrobutanol.
Reduction: Formation of 4-aminobutanoyl chloride.
Hydrolysis: Formation of 4-nitrobutanoic acid.
Aplicaciones Científicas De Investigación
4-Nitrobutanoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used to modify biological molecules for research purposes.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-nitrobutanoyl chloride involves its reactivity towards nucleophiles. The chlorine atom in the molecule is highly reactive and can be easily replaced by other nucleophiles. This reactivity is due to the electron-withdrawing effect of the nitro group, which makes the carbonyl carbon more electrophilic.
Molecular Targets and Pathways:
Nucleophilic Attack: The primary pathway involves the nucleophilic attack on the carbonyl carbon, leading to the substitution of the chlorine atom.
Reduction Pathway:
Comparación Con Compuestos Similares
Butanoyl Chloride: Lacks the nitro group, making it less reactive towards nucleophiles.
4-Nitrobenzoyl Chloride: Contains a benzene ring, leading to different reactivity and applications.
4-Nitrobutanoic Acid: The hydrolyzed form of 4-nitrobutanoyl chloride.
Uniqueness: this compound is unique due to the presence of both a nitro group and a reactive acyl chloride group. This combination makes it highly versatile in various chemical reactions and applications.
Propiedades
Número CAS |
75938-95-3 |
|---|---|
Fórmula molecular |
C4H6ClNO3 |
Peso molecular |
151.55 g/mol |
Nombre IUPAC |
4-nitrobutanoyl chloride |
InChI |
InChI=1S/C4H6ClNO3/c5-4(7)2-1-3-6(8)9/h1-3H2 |
Clave InChI |
PBGKSVMZQVGCID-UHFFFAOYSA-N |
SMILES canónico |
C(CC(=O)Cl)C[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


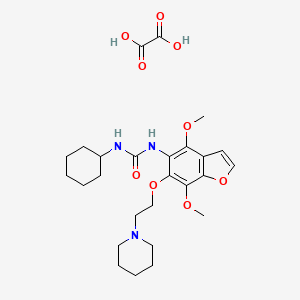
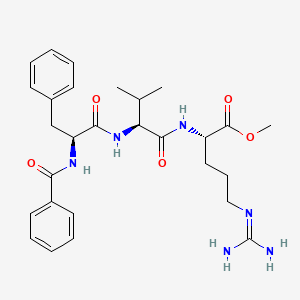
![ethyl 4-[(N-tert-butyl-C-ethenylcarbonimidoyl)amino]benzoate](/img/structure/B14446723.png)
![1-Methyl-2-{[(4-nitrophenyl)methyl]sulfanyl}pyridin-1-ium bromide](/img/structure/B14446726.png)




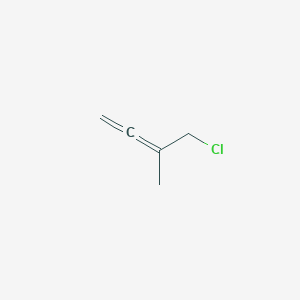
![1,7-Dihydroimidazo[4,5-c]pyridine-4,6-dione](/img/structure/B14446763.png)

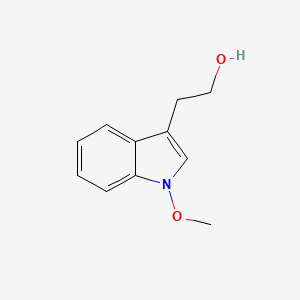
![3-{[(5-Nitrofuran-2-yl)methyl]amino}phenol](/img/structure/B14446772.png)

